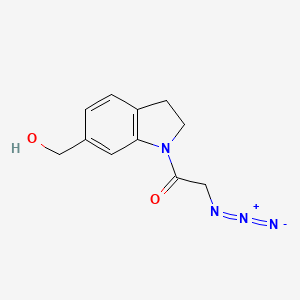![molecular formula C10H18N4O B1493256 (6-(2-Azidoethyl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2098115-87-6](/img/structure/B1493256.png)
(6-(2-Azidoethyl)-6-azaspiro[3.4]octan-8-yl)methanol
Übersicht
Beschreibung
The compound “(6-(2-Azidoethyl)-6-azaspiro[3.4]octan-8-yl)methanol” is a spirocyclic compound, which means it has two rings sharing a single atom . Spirocyclic compounds are often used in medicinal chemistry due to their complex and rigid structures, which can interact in unique ways with biological targets .
Molecular Structure Analysis
The structure of this compound includes an azaspiro ring system, an azido group, and a methanol group. The azaspiro ring system is a type of spirocyclic compound that includes a nitrogen atom . The azido group (-N3) is a functional group characterized by high reactivity, which is often used in click chemistry .Chemical Reactions Analysis
The azido group in this compound could potentially undergo a variety of reactions, including reduction to an amine, Staudinger reaction to a phosphazide, or click chemistry reactions with alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of the azido group could make this compound reactive, while the spirocyclic structure could influence its shape and rigidity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Research has demonstrated innovative synthetic pathways and applications of related chemical structures, highlighting the potential for creating complex molecules and scaffolds for further development in organic chemistry. For instance, Adamovskyi et al. (2014) described an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes, which are important for the synthesis of complex amino acids such as N-Boc-2,3-methano-β-proline (Adamovskyi et al., 2014). This showcases the chemical's role in facilitating innovative synthetic routes.
Materials Chemistry
The compound's derivatives have been utilized in the synthesis of materials with novel properties. For example, Wang et al. (2013) generated structure-directing agents (SDAs) in situ for the synthesis of organically templated zinc phosphites/phosphates, utilizing similar chemical structures in methanol-aqueous solutions. These materials have potential applications in catalysis and material science (Wang et al., 2013).
Catalysis and Chemical Transformations
The related structures and methodologies offer insights into catalytic processes and chemical transformations. Hilmey et al. (2005) explored the neighboring effect of the lactam functionality in select reactions of 6-azaspiro[4.5]decane-1,7-dione, providing a foundation for understanding reaction mechanisms and designing catalysts for efficient chemical transformations (Hilmey et al., 2005).
Advanced Functional Materials
The research by Qiu et al. (2023) on the novel tris(4-azidophenyl)methanol demonstrates the multifunctionality of such structures as thiol protecting groups in peptoid synthesis, which can be cleaved under mild conditions. This highlights the compound's versatility in materials chemistry, particularly in synthesizing and modifying polymers and peptoids for various applications (Qiu et al., 2023).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-(2-azidoethyl)-6-azaspiro[3.4]octan-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c11-13-12-4-5-14-6-9(7-15)10(8-14)2-1-3-10/h9,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCCHWXIGTWZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493177.png)








![3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493191.png)

![(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493193.png)